molecular formula C16H11ClFN3OS2 B2495969 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2495969
M. Wt: 379.9 g/mol
InChI Key: ORNALFBTQOYCMM-UHFFFAOYSA-N
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Description

WAY-277054 is a tyrosine kinase inhibitor, which is a type of enzyme inhibitor that blocks the action of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of WAY-277054 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

WAY-277054 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-277054 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and their role in various biochemical pathways.

    Biology: It is used to investigate the role of tyrosine kinases in cell signaling and regulation.

    Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer, where tyrosine kinases play a critical role in the proliferation and survival of cancer cells.

    Industry: It is used in the development of new drugs and therapeutic agents targeting tyrosine kinases.

Mechanism of Action

WAY-277054 exerts its effects by inhibiting the activity of tyrosine kinases. Tyrosine kinases are involved in the phosphorylation of proteins, which is a key step in signal transduction pathways. By blocking this activity, WAY-277054 can disrupt these pathways, leading to the inhibition of cell growth and proliferation. The molecular targets and pathways involved include various receptor tyrosine kinases and non-receptor tyrosine kinases .

Comparison with Similar Compounds

WAY-277054 is unique among tyrosine kinase inhibitors due to its specific structure and binding affinity. Similar compounds include:

    Imatinib: Another tyrosine kinase inhibitor used in the treatment of certain types of cancer.

    Erlotinib: A tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.

    Gefitinib: Used for the treatment of non-small cell lung cancer.

Biological Activity

2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound featuring a thiadiazole moiety, which is known for its diverse biological activities. The biological potential of thiadiazole derivatives has been extensively studied due to their ability to interact with various biological targets, making them promising candidates in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a benzamide structure linked to a thiadiazole ring. The presence of the chlorine atom and the 3-fluorobenzyl thio group enhances its lipophilicity and membrane permeability, which are critical for biological activity.

Anticancer Activity

Thiadiazole derivatives, including compounds similar to this compound, have demonstrated significant anticancer properties across various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in several types of cancer:

  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes such as lipoxygenase (LOX) and tyrosine kinases, which play crucial roles in cancer progression .
  • Cell Lines Tested : Studies have shown that related thiadiazole compounds exhibit cytotoxicity against human breast carcinoma (T47D), lung carcinoma (A549), and leukemia cell lines .
Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (Lung)TBDApoptosis induction
Thiadiazole Derivative 1T47D (Breast)22.68LOX inhibition
Thiadiazole Derivative 2Jurkat E6.1 (Leukemia)25.71Tyrosine kinase inhibition

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. The structural features of the thiadiazole ring allow these compounds to penetrate bacterial membranes effectively:

  • Broad-spectrum Activity : Compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are linked to their ability to inhibit inflammatory mediators:

  • Enzyme Inhibition : Inhibition of lipoxygenase and cyclooxygenase pathways has been observed in several studies involving thiadiazole compounds .

Case Studies and Research Findings

  • Study on Anticancer Properties : A comprehensive study evaluated the anticancer efficacy of various thiadiazole derivatives against multiple cancer cell lines using MTT assays. The results indicated that modifications on the thiadiazole ring significantly affected cytotoxicity levels .
  • Antimicrobial Evaluation : Another research focused on synthesizing thiadiazole derivatives and assessing their antimicrobial activities against a panel of pathogens. The findings revealed that certain substitutions on the thiadiazole ring enhanced antimicrobial potency .

Properties

IUPAC Name

2-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)14(22)19-15-20-21-16(24-15)23-9-10-4-3-5-11(18)8-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNALFBTQOYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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